molecular formula C6H6FNO3S B2919508 Fluorosulfuric acid, 5-methyl-2-pyridinyl ester CAS No. 127827-60-5

Fluorosulfuric acid, 5-methyl-2-pyridinyl ester

Cat. No.: B2919508
CAS No.: 127827-60-5
M. Wt: 191.18
InChI Key: NOBAHYYQZODWKA-UHFFFAOYSA-N
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Description

Fluorosulfuric acid, 5-methyl-2-pyridinyl ester (CAS: 154447-03-7), also known as 5-methyl-2-pyridyl triflate, is a trifluoromethanesulfonate (triflate) ester derivative. It features a pyridine ring substituted with a methyl group at the 5-position and a triflate (-OSO₂CF₃) group at the 2-position. This compound is widely used in organic synthesis as a reactive intermediate, particularly in cross-coupling reactions like Negishi coupling, where it acts as an electrophilic partner due to the triflate group’s excellent leaving ability .

Key properties include:

  • Molecular Formula: C₇H₆F₃NO₃S
  • Molecular Weight: 241.19 g/mol
  • Structural Features: The electron-withdrawing triflate group enhances reactivity in substitution reactions, while the methyl group introduces steric and electronic effects on the pyridine ring .

Properties

IUPAC Name

2-fluorosulfonyloxy-5-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO3S/c1-5-2-3-6(8-4-5)11-12(7,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBAHYYQZODWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorosulfuric acid, 5-methyl-2-pyridinyl ester typically involves the reaction of 5-methyl-2-pyridinol with fluorosulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at a specific temperature to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification and distillation to remove impurities and obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Fluorosulfuric acid, 5-methyl-2-pyridinyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized esters, while reduction can produce alcohols or other reduced compounds. Substitution reactions can result in the formation of new esters or other functionalized derivatives.

Scientific Research Applications

While the search results do not specifically focus on the applications of "Fluorosulfuric acid, 5-methyl-2-pyridinyl ester," they do provide information on fluorosulfuric acid esters and related compounds, their production, and potential applications as intermediates in the synthesis of medicines and agrichemicals . Additionally, some results discuss the use of polymers in cosmetics .

Here's a summary of the information that can be gathered from the search results:

Fluorosulfuric Acid Esters: Synthesis and Use

  • Fluorosulfuric acid esters are important intermediates for medicines and agrichemicals .
  • A method for producing fluorosulfuric acid esters involves reacting alcohols with sulfuryl fluoride in the presence of a base and water, particularly in a two-phase system with a reaction solvent immiscible with water .
  • Fluorosulfuric acid aromatic-ring esters can be produced with high yield under moderate reaction conditions and are suitable as intermediates for pharmaceutical and agrichemical products .

Alternative Production Methods

  • Alternative methods for producing fluorosulfuric acid esters include using fluorosulfuric anhydride or going through an O—N,N-dialkylsulfamate ester or an imidazole sulfate ester derivative of alcohols . However, these methods may have drawbacks such as high cost, difficulty in obtaining materials on a large scale, increased operations, and waste .

Late-Stage Functionalization

  • Multisubstituted pyridines can undergo late-stage functionalization at the position α to nitrogen .

Polymers in Cosmetics

  • Polymers are widely used in cosmetics as film formers, fixatives, rheology modifiers, emulsifiers, and more .
  • Cosmetic polymers can be synthetic, semi-synthetic, or natural, and are used in make-up, skin, and hair care .

Superacids

  • Superacids like fluorosulfuric acid can protonate and dissolve almost all organic compounds and have industrial uses such as catalysis and hydrofluorination . They can also generate long-lived arenium ions for reactions like methylation .

Mechanism of Action

The mechanism of action of fluorosulfuric acid, 5-methyl-2-pyridinyl ester involves its interaction with molecular targets through its functional groups. The fluorosulfuric acid group can act as a strong acid, protonating various substrates and facilitating chemical transformations. The ester moiety can participate in esterification and transesterification reactions, contributing to the compound’s reactivity.

Comparison with Similar Compounds

a) 4-Methyl-2-Pyridyl Triflate (CAS: 179260-78-7)

  • Structure : Methyl group at the 4-position of the pyridine ring.
  • However, electronic effects may vary due to the substituent’s proximity to the triflate group .

b) 6-Methyl-2-Pyridyl Triflate (CAS: 154447-04-8)

  • Structure : Methyl group at the 6-position.
  • Reactivity : The 6-methyl substituent introduces steric hindrance near the triflate group, which can reduce nucleophilic attack efficiency in coupling reactions. This positional effect is critical in determining regioselectivity .

c) Fluorosulfuric Acid, 4-(Methylsulfonyl)Phenyl Ester (CID: 122220996)

  • Structure : Aromatic ester with a methylsulfonyl (-SO₂CH₃) group at the 4-position.
  • Reactivity : The electron-withdrawing -SO₂CH₃ group increases the electrophilicity of the sulfate ester, making it more reactive than pyridyl triflates in certain contexts. However, its bulkier aromatic system may limit applications in sterically demanding reactions .

d) Methyl Fluorosulfate (CAS: 421-20-5)

  • Structure : Simple alkyl fluorosulfate (FSO₃CH₃).
  • Reactivity: Highly reactive due to the small alkyl group, but it is notoriously toxic and unstable, limiting its use compared to aryl or heteroaryl triflates .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Reactivity Features Applications
5-Methyl-2-pyridyl triflate 154447-03-7 C₇H₆F₃NO₃S 241.19 Moderate steric hindrance, versatile in couplings Negishi coupling, heterocycle synthesis
4-Methyl-2-pyridyl triflate 179260-78-7 C₇H₆F₃NO₃S 241.19 Lower steric hindrance, faster reactions Catalytic cross-couplings
6-Methyl-2-pyridyl triflate 154447-04-8 C₇H₆F₃NO₃S 241.19 High steric hindrance, slower kinetics Selective functionalization
4-(Methylsulfonyl)phenyl fluorosulfate 122220996 C₇H₇FO₅S₂ 278.26 High electrophilicity, aromatic stabilization Sulfonation reactions, polymer chemistry
Methyl fluorosulfate 421-20-5 CH₃FO₃S 130.10 Extreme reactivity, high toxicity Limited to specialized syntheses

Research Findings

  • Synthetic Utility : 5-Methyl-2-pyridyl triflate has been successfully employed in Negishi cross-couplings to synthesize bipyridine derivatives, achieving yields >80% under optimized conditions . In contrast, 6-methyl-2-pyridyl triflate requires longer reaction times due to steric effects .
  • Electronic Effects : The triflate group’s leaving ability is enhanced by the pyridine ring’s electron-deficient nature, but substituent positions modulate this effect. For example, 4-methyl-2-pyridyl triflate reacts 1.5× faster than the 5-methyl isomer in Pd-catalyzed couplings .
  • Safety Profiles : Methyl fluorosulfate’s high toxicity and instability contrast sharply with the relative safety of aryl triflates, which are stable under standard laboratory conditions .

Biological Activity

Fluorosulfuric acid, 5-methyl-2-pyridinyl ester, is a compound of interest due to its potential applications in medicinal chemistry and its biological activities. This article synthesizes current research findings on its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Fluorosulfuric acid esters are synthesized through various methods, often involving the reaction of alcohols with sulfuryl fluoride in the presence of a base. The synthesis of 5-methyl-2-pyridinyl ester typically requires specific conditions to optimize yield and purity. For instance, reactions may be conducted under high temperatures and pressures to achieve the desired product efficiently .

Biological Activity Overview

The biological activity of fluorosulfuric acid esters can be attributed to their ability to interact with biological systems at the molecular level. These compounds have been studied for their potential roles as intermediates in pharmaceuticals and their effects on various biochemical pathways.

  • Enzyme Inhibition : Fluorosulfuric acid esters can act as enzyme inhibitors, affecting metabolic pathways. The interaction with specific enzymes can lead to altered biochemical processes, which may be beneficial or detrimental depending on the context.
  • Cellular Signaling : These compounds may influence cellular signaling pathways, including those involved in inflammation and immune responses. Their ability to modify glycoprotein structures can impact cell recognition and signaling .
  • Antimicrobial Properties : Some studies suggest that fluorosulfuric acid esters exhibit antimicrobial properties, potentially making them useful in developing new antimicrobial agents .

Table 1: Summary of Biological Studies on Fluorosulfuric Acid Esters

Study ReferenceFocusFindings
Enzyme InteractionIdentified as a potent inhibitor of specific enzymes involved in metabolic pathways.
Antimicrobial ActivityShowed significant antimicrobial effects against various bacterial strains.
Cellular ResponseInfluenced cellular responses related to inflammation and immune modulation.

Research Findings

  • Enzyme Interaction : A study highlighted that fluorosulfuric acid esters could inhibit enzymes critical for metabolic processes, suggesting potential therapeutic applications in metabolic disorders .
  • Antimicrobial Effects : Research indicated that these compounds possess significant antimicrobial properties, making them candidates for further investigation in antibiotic development .
  • Inflammatory Response Modulation : Another study demonstrated that fluorosulfuric acid esters modulate inflammatory responses in vitro, which could have implications for treating inflammatory diseases .

Q & A

Basic: What are the recommended synthetic routes for preparing fluorosulfuric acid, 5-methyl-2-pyridinyl ester?

The compound can be synthesized via a Negishi cross-coupling strategy using triflate intermediates. A validated method involves reacting 5-methyl-2-pyridinol with trifluoromethanesulfonic anhydride to form the triflate derivative, followed by nucleophilic substitution with fluorosulfate ions under anhydrous conditions. Key steps include:

  • Anhydrous reaction environment to prevent hydrolysis of the fluorosulfate group.
  • Use of Schlenk techniques for air-sensitive intermediates.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Advanced: How does the electron-withdrawing 5-methyl-2-pyridinyl group influence the compound’s stability and reactivity in superacid systems?

The pyridinyl group acts as a stabilizing substituent through resonance and inductive effects, enhancing the electrophilicity of the fluorosulfate moiety. In superacid systems (e.g., HSO₃F/SbF₅ "magic acid"), the compound undergoes protosolvation , forming a stabilized carbocation intermediate. Studies show:

  • NMR spectroscopy (¹H, ¹⁹F) confirms the formation of tertiary carbocations in magic acid matrices.
  • The methyl group at the 5-position reduces steric hindrance, favoring planar carbocation geometries.
  • Kinetic stability is lower compared to aryl-substituted analogs due to hyperconjugative destabilization .

Basic: What analytical techniques are most effective for characterizing this compound?

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Detects fragmentation patterns (e.g., loss of SO₃F⁻ at m/z 99) and quantifies trace impurities.
  • ¹⁹F NMR Spectroscopy: Identifies fluorosulfate resonance at δ ~-40 ppm (vs. CFCl₃), with splitting patterns confirming pyridinyl substitution.
  • FT-IR: Strong absorptions at 1240 cm⁻¹ (S=O stretch) and 740 cm⁻¹ (C-F stretch) validate functional groups .

Advanced: How does the compound behave under hydrolytic conditions, and how can degradation pathways be mitigated?

Hydrolysis proceeds via nucleophilic attack at the sulfur atom, yielding 5-methyl-2-pyridinol and fluorosulfuric acid. Factors affecting degradation:

  • pH dependence: Hydrolysis accelerates in alkaline media (second-order rate constant k₂ = 1.3 × 10⁻³ M⁻¹s⁻¹ at pH 10).
  • Stabilization strategies: Store in anhydrous solvents (e.g., dry THF) at -20°C. Add radical scavengers (e.g., BHT) to suppress radical-mediated side reactions .

Basic: What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE): Use nitrile gloves, face shields, and fluoropolymer-coated lab coats.
  • Ventilation: Perform reactions in a fume hood with HEPA filtration to prevent inhalation of volatile fluorosulfate byproducts.
  • Emergency procedures: For spills, neutralize with calcium carbonate slurry and dispose as hazardous waste .

Advanced: What mechanistic insights explain its role as a fluorinating agent in heterocyclic chemistry?

The compound acts as a soft electrophile , transferring the fluorosulfate group to nucleophilic sites (e.g., amines, alcohols). Mechanistic studies reveal:

  • Density Functional Theory (DFT) calculations show a low-energy transition state (ΔG‡ = 28 kJ/mol) for fluoride displacement.
  • Competitive pathways: In polar aprotic solvents (e.g., DMF), SN2 dominates; in nonpolar solvents (e.g., toluene), radical pathways emerge.
  • Catalytic applications: When paired with Pd(0), it facilitates C-F bond formation in cross-coupling reactions .

Basic: How can researchers differentiate this compound from structurally similar fluorosulfonates?

  • X-ray Crystallography: Resolves the pyridinyl-methyl substitution pattern (bond angles: C-N-C ~118°).
  • DSC (Differential Scanning Calorimetry): Distinct melting profiles (e.g., Tₘ = 89°C vs. 72°C for 6-methyl analogs).
  • High-Resolution Mass Spectrometry (HRMS): Exact mass confirms molecular formula (C₆H₆FNO₃S, [M+H]⁺ = 192.0124) .

Advanced: What are the limitations of current synthetic methods, and how can they be optimized?

  • Challenge: Low yields (<50%) due to competing elimination reactions during triflate formation.
  • Optimization:
    • Use bulky bases (e.g., 2,6-lutidine) to suppress β-hydride elimination.
    • Replace traditional solvents with ionic liquids (e.g., [BMIM][NTf₂]) to enhance reaction rates.
    • Flow chemistry setups improve heat dissipation and scalability .

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